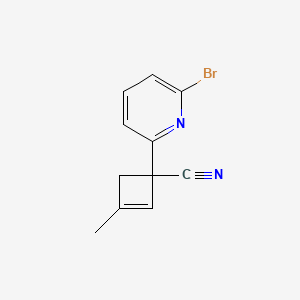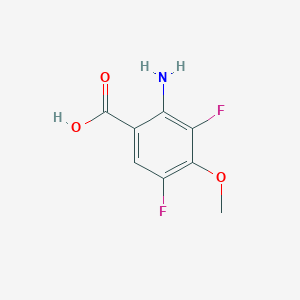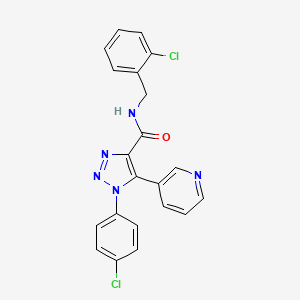
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 6-position with a bromine atom . It also contains a cyclobutene ring, which is a four-membered carbon ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Scientific Research Applications
Synthesis and Characterization
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile has been a subject of interest in synthetic chemistry. For instance, Dong et al. (2010) explored its use in the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through Tandem Michael addition/imino-nitrile cyclization. The structural characterization of these compounds was achieved using various spectroscopic techniques, including MS, IR, CHN, and 1H NMR spectral data (Dong et al., 2010).
Antimicrobial Activity
The compound has also been used as a substrate in synthesizing new cyanopyridine derivatives with potential antimicrobial activity. Bogdanowicz et al. (2013) synthesized derivatives like 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo, which showed significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Photocycloaddition Reactions
Schwebel and Margaretha (2000) investigated the photocycloaddition reactions of 2H-1-benzopyran- and 2H-1-benzothiopyran-3-carbonitriles with various alkenes and alkenynes, including 2,3-dimethylbut-2-ene and 2-methylbut-1-en-3-yne. This study highlighted the compound's utility in photochemical reactions, demonstrating the versatility of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile in synthetic chemistry (Schwebel & Margaretha, 2000).
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-5-11(6-8,7-13)9-3-2-4-10(12)14-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENHUTWQGFRMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C1)(C#N)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)



![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)


![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2440682.png)

